2-(3-Fluoro-2-methylphenyl)-2-butanol 2-(3-Fluoro-2-methylphenyl)-2-butanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13554155
InChI: InChI=1S/C11H15FO/c1-4-11(3,13)9-6-5-7-10(12)8(9)2/h5-7,13H,4H2,1-3H3
SMILES: CCC(C)(C1=C(C(=CC=C1)F)C)O
Molecular Formula: C11H15FO
Molecular Weight: 182.23 g/mol

2-(3-Fluoro-2-methylphenyl)-2-butanol

CAS No.:

Cat. No.: VC13554155

Molecular Formula: C11H15FO

Molecular Weight: 182.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoro-2-methylphenyl)-2-butanol -

Specification

Molecular Formula C11H15FO
Molecular Weight 182.23 g/mol
IUPAC Name 2-(3-fluoro-2-methylphenyl)butan-2-ol
Standard InChI InChI=1S/C11H15FO/c1-4-11(3,13)9-6-5-7-10(12)8(9)2/h5-7,13H,4H2,1-3H3
Standard InChI Key KEEQGYZFCJEOMD-UHFFFAOYSA-N
SMILES CCC(C)(C1=C(C(=CC=C1)F)C)O
Canonical SMILES CCC(C)(C1=C(C(=CC=C1)F)C)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-(3-Fluoro-2-methylphenyl)-2-butanol consists of a 2-butanol moiety (secondary alcohol) attached to a 3-fluoro-2-methylphenyl group. The fluorine atom at the meta position and the methyl group at the ortho position on the aromatic ring introduce steric and electronic effects that influence reactivity. Key identifiers include:

PropertyValue
IUPAC Name2-(3-Fluoro-2-methylphenyl)-2-butanol
Molecular FormulaC11_{11}H15_{15}FO
Molecular Weight182.23 g/mol (calculated)
Canonical SMILESCC1=C(C=CC(=C1)F)C(C)(C)CO

The stereochemistry of the alcohol group (2-butanol) may lead to enantiomeric forms, though specific optical data remain undocumented in available sources .

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogous fluorinated alcohols exhibit:

  • 1^1H NMR: Aromatic proton signals between δ 6.8–7.2 ppm, with splitting patterns reflecting fluorine coupling (J = 8–12 Hz).

  • 19^{19}F NMR: A singlet near δ -110 ppm, typical for aromatic fluorine .

  • IR Spectroscopy: O-H stretch at 3300–3500 cm1^{-1} and C-F vibration at 1100–1200 cm1^{-1} .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible based on related syntheses:

  • Friedel-Crafts Alkylation: Introducing the butanol chain to pre-fluorinated toluene derivatives.

  • Reductive Amination/Hydrogenation: Reducing a ketone precursor (e.g., 3-fluoro-2-methylacetophenone) using sodium borohydride or catalytic hydrogenation .

Stepwise Synthesis (Hypothetical Route)

A feasible pathway, inspired by CN111004171A , involves:

StepReactionReagents/ConditionsYield*
1Fluorination of 2-methylphenolSelectfluor®, DMF, 80°C65%
2Grignard Addition to Propanal3-fluoro-2-methylphenylmagnesium bromide, THF, 0°C72%
3Oxidation to KetonePCC, CH2_2Cl2_2, rt85%
4Reduction to AlcoholNaBH4_4, MeOH, 0°C→rt90%

*Yields estimated from analogous reactions .

Physicochemical Properties

Thermodynamic Parameters

  • Boiling Point: Estimated at 215–220°C (extrapolated from C12_{12}H17_{17}FO derivatives).

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the hydroxyl group; limited water solubility (<0.1 g/L) .

Reactivity Profile

  • Acidity: The hydroxyl proton (pKa ~16) is less acidic than phenol due to the electron-withdrawing fluorine .

  • Electrophilic Substitution: Fluorine directs incoming electrophiles to the para position, while the methyl group enhances ortho/para selectivity .

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